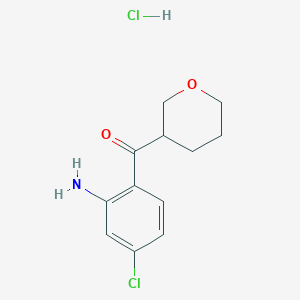

5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride

Description

Propriétés

IUPAC Name |

(2-amino-4-chlorophenyl)-(oxan-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-9-3-4-10(11(14)6-9)12(15)8-2-1-5-16-7-8;/h3-4,6,8H,1-2,5,7,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDUJGRZYZSBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)C2=C(C=C(C=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride typically involves the reaction of 5-chloro-2-nitroaniline with oxane-3-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted aniline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents like sodium borohydride (NaBH) or hydrogen gas (H) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN) or thiourea (NHCSNH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various substituted aniline derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is utilized in biological research to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it valuable for biochemical assays and structural biology studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: The compound finds applications in the industrial sector as an intermediate in the production of agrochemicals, dyes, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(oxane-3-carbonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzymatic activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Aniline Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Electronic Effects : The carbonyl group in the oxane derivative introduces electron-withdrawing properties, contrasting with sulfur-containing analogs (e.g., phenylthio or methylthio derivatives), which exhibit electron-rich aromatic systems .

- Solubility : Hydrochloride salts (e.g., 1955540-49-4 and 1209208-42-3) generally exhibit higher aqueous solubility than neutral analogs like 4235-20-5 .

Functional Group Comparisons

Carbonyl vs. Thioether Linkages

Hydrochloride Salt vs. Free Base

Medicinal Chemistry Relevance

- Scaffold Utility : The oxane derivative’s rigid structure is advantageous in designing kinase inhibitors or GPCR modulators, where precise spatial arrangement is critical .

- Comparative Bioactivity : Thioether analogs (e.g., 1209208-42-3) have shown promise in antimicrobial studies, while pyridyloxy derivatives (e.g., 450399-72-1) are explored for CNS targets due to their balanced lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.